

Ganaxolone treatment protocols for pediatric super-refractory status epilepticus.

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Compound of Interest

Compound Name: Ganaxolone

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Application Notes: Ganaxolone for Pediatric Super-Refractory Status Epilepticus

These application notes provide a summary of the current understanding and clinical data regarding the use of **ganaxolone** for the treatment of pediatric super-refractory status epilepticus (SRSE). The information is intended for researchers, scientists, and drug development professionals.

1. Introduction and Rationale

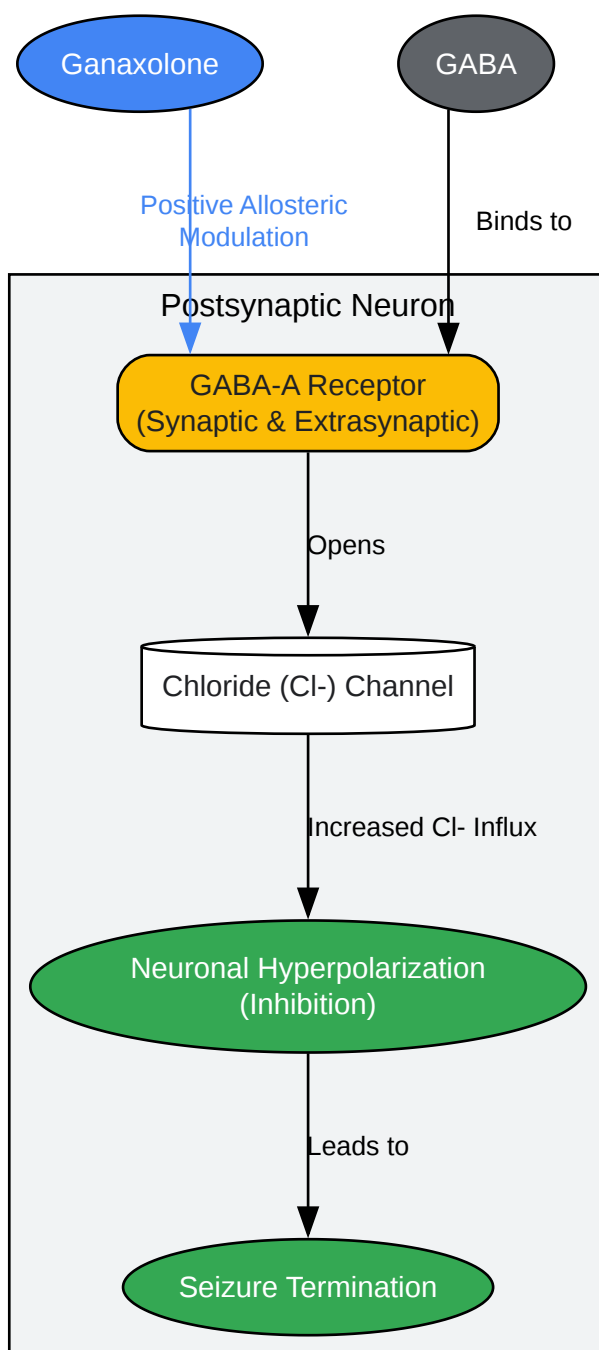
Super-refractory status epilepticus (SRSE) is a life-threatening neurological emergency defined as status epilepticus (SE) that continues or recurs 24 hours or more after the initiation of anesthetic therapy, or recurs upon the reduction or withdrawal of anesthesia.[1] A key mechanism contributing to the pharmacoresistance seen in prolonged seizures is the internalization of synaptic GABA-A receptors, which are the primary targets for first-line benzodiazepine therapy.[2][3] This reduction in available synaptic receptors leads to diminished efficacy of conventional anti-seizure medications (ASMs).

Ganaxolone, a synthetic analog of the endogenous neurosteroid allopregnanolone, presents a novel therapeutic approach.[3] It acts as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors.[4] During prolonged SE, the function and number of extrasynaptic GABA-A receptors are believed to be preserved or even increased.[2] By targeting these extrasynaptic receptors, in addition to any remaining synaptic receptors,

ganaxolone can enhance GABAergic inhibitory signaling, offering a potential mechanism to terminate seizures when benzodiazepines are less effective.[2]

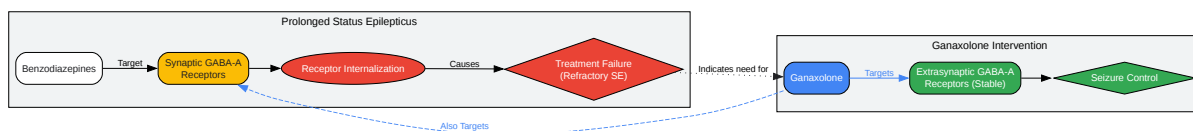
2. Mechanism of Action

Ganaxolone enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.[5] It binds to a unique allosteric site on the receptor, distinct from those of benzodiazepines or barbiturates.[1] This binding increases the flow of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.[5][6] This modulation of both synaptic (phasic) and extrasynaptic (tonic) inhibition helps to stabilize over-excited neurons and can elevate the seizure threshold.[2][6]



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Caption: Ganaxolone's positive allosteric modulation of GABA-A receptors.



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Caption: Rationale for **ganaxolone** use in benzodiazepine-resistant SE.

Protocols and Data

1. Patient Characteristics from Pediatric SRSE Case Studies

The use of intravenous (IV) **ganaxolone** for pediatric SRSE has been documented in case reports under emergency investigational new drug (E-IND) applications.

Parameter	Patient 1[1][3][7]	Patient 2[1][3][7]
Age	17 years	7 years
Presentation	Recurrent refractory SE	Fever-induced refractory epilepsy syndrome (FIRES)
Prior Treatment Status	Failed 5 ASMs, ketogenic diet	Failed 5 ASMs, midazolam, pentobarbital, and ketamine infusions
Ganaxolone Formulation	Intravenous to Enteral Suspension	Intravenous to Enteral Suspension
Outcome	SRSE terminated, weaned from IV anesthetics	SRSE terminated, weaned from IV anesthetics

2. Experimental Protocol: IV **Ganaxolone** for Pediatric SRSE

The following protocol is a synthesized methodology based on published case reports and a Phase 2 clinical trial in refractory status epilepticus.[2][3][7] Dosing must be determined by a qualified physician and may vary based on institutional protocols and patient-specific factors.

Inclusion Criteria (Example from RSE Phase 2 Trial):

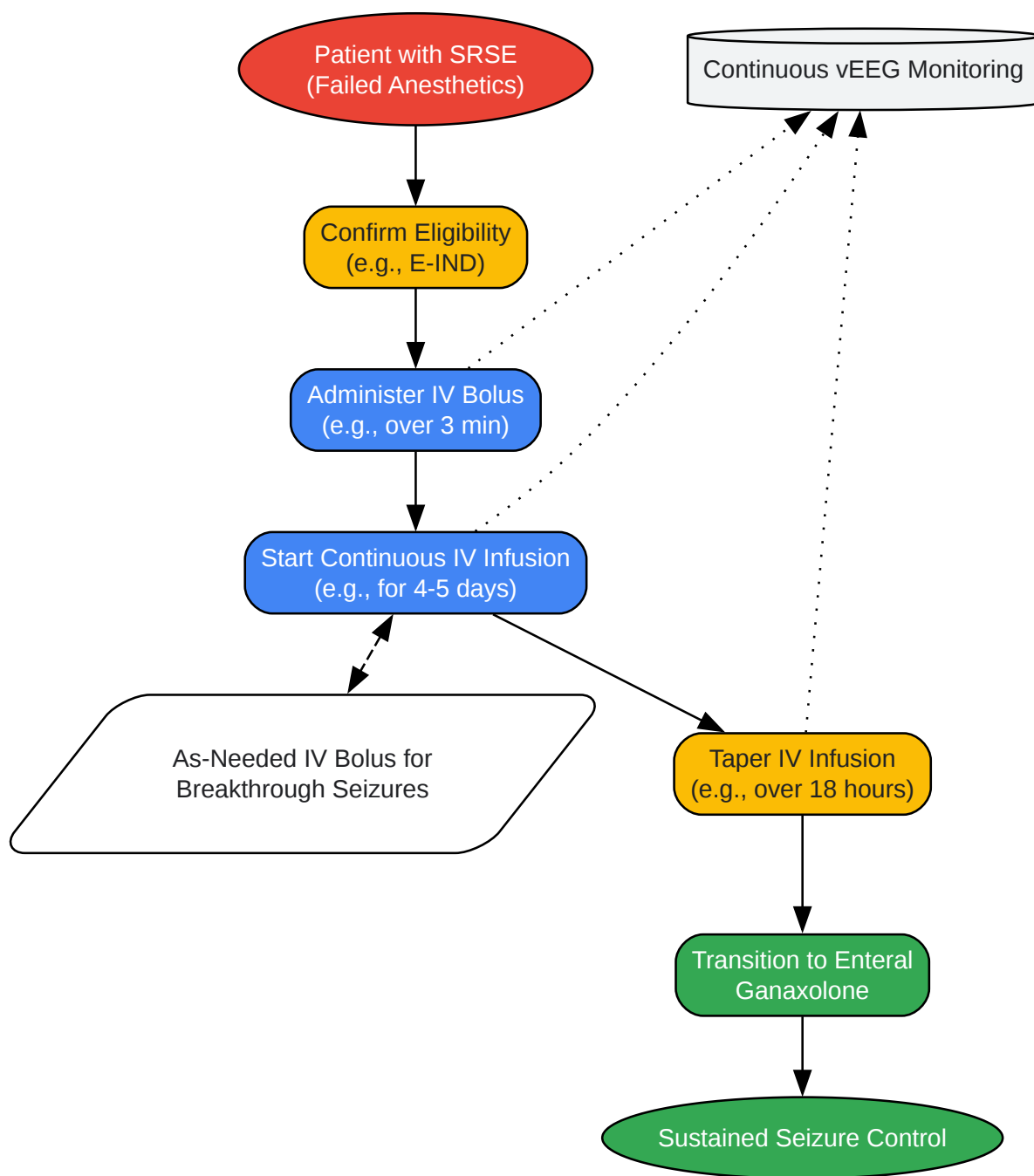
- Patients with convulsive or non-convulsive status epilepticus.[2]
- Failure to respond to at least one first-line benzodiazepine and at least one second-line IV ASM.[2]

Exclusion Criteria:

- Determined by the treating clinical team based on patient history and comorbidities.

Methodology:

- Initiation: Obtain emergency investigational new drug (E-IND) approval where necessary.
- Administration: Administer **ganaxolone** as an add-on to existing standard-of-care ASMs.[2]
- Loading Dose: Initiate treatment with an intravenous (IV) bolus. In the Phase 2 RSE trial, this was administered over 3 minutes.[2]
- Maintenance Infusion: Immediately follow the bolus with a continuous maintenance infusion. The duration in case studies was up to 4.5 days.[3][7]
- Breakthrough Seizures: Administer intermittent IV boluses of **ganaxolone** as needed for breakthrough seizures.[7]
- Tapering: Following the maintenance period (e.g., on Day 5), gradually taper the IV infusion. The Phase 2 RSE trial utilized an 18-hour taper.[2]
- Transition to Oral: Concurrently with the IV taper, initiate treatment with an enteral formulation of **ganaxolone** to maintain seizure control.[1][3]
- Monitoring: Continuous video-electroencephalogram (vEEG) monitoring is critical to assess for cessation of electrographic seizures and to monitor background activity.



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Caption: Generalized experimental workflow for IV **ganaxolone** in SRSE.

3. Dosing Regimens

Intravenous Dosing in Refractory SE (Phase 2 Trial, Patients ≥ 12 years)[2][8] Note: This trial was in RSE, not specifically pediatric SRSE, but provides the best available controlled dosing

data.

Dosing Cohort	Total Daily Dose (Day 1)
Low	500 mg/day
Medium	650 mg/day
High	713 mg/day

Oral Titration Schedule (for CDKL5 Deficiency Disorder)[9][10] Note: This protocol is for a chronic seizure disorder but serves as a reference for transitioning to an oral maintenance dose.

Titration Period	Dosage for Patients ≤ 28 kg	Dosage for Patients > 28 kg
Days 1-7	6 mg/kg TID	150 mg TID
Days 8-14	11 mg/kg TID	300 mg TID
Days 15-21	16 mg/kg TID	450 mg TID
Day 22+ (Maintenance)	21 mg/kg TID	600 mg TID

TID = three times a day. Dosage should be increased based on tolerability no more frequently than every 7 days and must be taken with food.[9][10]

4. Clinical Efficacy and Safety Data

Parameter	Phase 2 RSE Trial (N=17)[2][8]	Phase 3 RAISE Trial (RSE)[11]	Pediatric SRSE Case Reports (N=2) [3][7]
Median Time to SE Cessation	5 minutes	4 minutes (Ganaxolone group)	Clinical & electrographic seizures stopped by Day 3
SE Cessation at 30 min	Not Reported	80% (Ganaxolone) vs. 13% (Placebo)	N/A
Progression to IV Anesthetics	0% of patients required escalation within 24h	55% (Ganaxolone) vs. Placebo required additional therapies	Both patients successfully weaned from IV anesthetics
Reported Adverse Events	Sedation (2 serious AEs)	Not specified beyond "not unexpected"	Well tolerated

5. Summary

Ganaxolone represents a promising therapeutic option for pediatric SRSE, addressing a key pathophysiological mechanism of pharmacoresistance. Clinical data, primarily from case studies and trials in older populations with RSE, suggest that IV **ganaxolone** can lead to rapid and durable seizure control, potentially reducing the need for and duration of medically induced comas.[2][3][11] The ability to transition from an IV to an oral formulation facilitates long-term maintenance therapy.[1] Further investigation through controlled clinical trials in the pediatric SRSE population is warranted to establish definitive treatment protocols and efficacy.

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